molecular formula C19H21ClN2O2 B4610611 1-[(4-chlorophenoxy)acetyl]-4-(2-methylphenyl)piperazine

1-[(4-chlorophenoxy)acetyl]-4-(2-methylphenyl)piperazine

Cat. No.: B4610611
M. Wt: 344.8 g/mol
InChI Key: RBQQPXKQYAVGMV-UHFFFAOYSA-N
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Description

1-[(4-chlorophenoxy)acetyl]-4-(2-methylphenyl)piperazine is a useful research compound. Its molecular formula is C19H21ClN2O2 and its molecular weight is 344.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 344.1291556 g/mol and the complexity rating of the compound is 404. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activity

Research has shown that compounds containing the piperazine moiety, similar to 1-[(4-chlorophenoxy)acetyl]-4-(2-methylphenyl)piperazine, exhibit significant antimicrobial activities. For instance, studies on 1,4-disubstituted piperazines have highlighted their potential as potent antibacterial agents against resistant strains of bacteria, including Staphylococcus aureus. These compounds have been found to possess enhanced antimicrobial activities against a panel of drug-resistant pathogenic bacterial strains, indicating their potential in addressing the growing concern of antibiotic resistance (Shroff et al., 2022).

Neuropharmacological Effects

Piperazine derivatives have been extensively studied for their neuropharmacological effects. Compounds like 1-(m-Chlorophenyl)piperazine (CPP) have shown to be potent inhibitors of serotonin binding to membrane receptors in the rat brain, indicating their potential as serotonin receptor agonists. Such properties suggest that piperazine derivatives could have applications in treating neurological disorders and as tools in neuropharmacological research (Fuller et al., 1981).

Antitumor Activity

The piperazine structure is also being explored for its antitumor properties. Studies on 1,2,4-triazine derivatives bearing a piperazine amide moiety have revealed potential anticancer activities, particularly against breast cancer cells. These compounds have been shown to possess promising antiproliferative agents, comparing favorably with established anticancer drugs like cisplatin. This suggests that piperazine derivatives could play a significant role in the development of new anticancer therapies (Yurttaş et al., 2014).

Analgesic Properties

Research into the analgesic properties of novel compounds like 2-(2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)-2-oxoethylamino)-N-(3,4,5-trimethoxybenzyl)acetamide (HYP-1) has shown that they can effectively relieve inflammatory and neuropathic pain in animal models. These compounds, by binding to voltage-gated sodium channels and inhibiting Na+ currents, offer a new approach to pain management, potentially leading to the development of new pain relief medications (Kam et al., 2012).

Properties

IUPAC Name

2-(4-chlorophenoxy)-1-[4-(2-methylphenyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O2/c1-15-4-2-3-5-18(15)21-10-12-22(13-11-21)19(23)14-24-17-8-6-16(20)7-9-17/h2-9H,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBQQPXKQYAVGMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2CCN(CC2)C(=O)COC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.